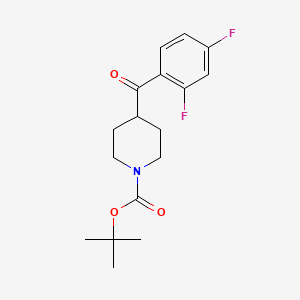

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYXJKWVTFZJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678104 | |

| Record name | tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-99-6 | |

| Record name | tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the prevalent synthetic strategies. The guide emphasizes the chemical principles, procedural rationale, and practical considerations for each major synthetic route. Key methodologies, including the Friedel-Crafts acylation and Grignard reaction pathways, are critically examined. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are included to ensure scientific integrity and reproducibility.

Introduction: Significance of the Target Molecule

This compound is a crucial building block in medicinal chemistry. The piperidine moiety is a common scaffold in numerous biologically active compounds, while the 2,4-difluorobenzoyl group often enhances binding affinity and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the piperidine nitrogen, facilitating multi-step syntheses. This intermediate is notably used in the synthesis of antagonists for dopamine D2 and serotonin receptors, such as the atypical antipsychotic iloperidone.[1] Its versatile structure also finds applications in the development of novel therapeutics for neurological disorders, oncology, and even in materials science and agrochemicals.[2]

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be primarily approached through two distinct and well-established chemical strategies:

-

Pathway A: Friedel-Crafts Acylation of a protected piperidine precursor with a suitable acylating agent.

-

Pathway B: Grignard Reaction involving the addition of a Grignard reagent derived from a difluorobenzene derivative to a piperidine-4-carboxaldehyde or a related electrophile.

The choice between these pathways often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[3] In the context of our target molecule, this involves the reaction of an N-Boc protected piperidine derivative with a 2,4-difluorobenzoyl moiety in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

The Acylating Agent: 2,4-Difluorobenzoyl chloride is the most common acylating agent due to its high reactivity. The electron-withdrawing fluorine atoms enhance the electrophilicity of the acyl carbon.

-

The Piperidine Substrate: The reaction can theoretically start from N-Boc-piperidine. However, direct acylation at the 4-position is often challenging due to statistical and electronic factors. A more controlled approach involves using a pre-functionalized piperidine, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[4]

-

The Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride, forming a highly electrophilic acylium ion.[5] It is crucial to use anhydrous conditions as Lewis acids are extremely sensitive to moisture.[5] A stoichiometric amount of the catalyst is often necessary because the product ketone can form a complex with the Lewis acid, rendering it inactive.[5]

Workflow Diagram: Friedel-Crafts Acylation Pathway

Fig. 1: Friedel-Crafts Acylation Workflow

Pathway B: Grignard Reaction

An alternative and often highly effective route involves the use of a Grignard reagent. This pathway offers a different strategic approach to forming the key carbon-carbon bond between the piperidine and the difluorobenzoyl moieties.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The Grignard reagent is typically prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).[6] Strict anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic species.

-

The Electrophilic Partner: The Grignard reagent is then reacted with an electrophilic piperidine derivative. A common choice is N-Boc-piperidine-4-carboxaldehyde. The aldehyde functionality provides a reactive site for the nucleophilic attack by the Grignard reagent.

-

Oxidation Step: The initial Grignard addition yields a secondary alcohol. This intermediate must then be oxidized to the desired ketone. Common oxidizing agents include pyridinium chlorochromate (PCC), the Swern oxidation, or Dess-Martin periodinane. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups.

Workflow Diagram: Grignard Reaction Pathway

Fig. 2: Grignard Reaction Workflow

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol for N-Boc Protection of Piperidine Precursor

The Boc protection of the piperidine nitrogen is a fundamental preliminary step for both major pathways.[7][8]

Materials:

-

4-substituted piperidine (e.g., piperidine-4-carboxylic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a mixture of t-butanol and water

-

Magnetic stirrer and standard glassware

Procedure:

-

Dissolve the piperidine starting material in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine) dropwise.[9]

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.[9]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperidine.

Protocol for Friedel-Crafts Acylation

Materials:

-

N-Boc-piperidine

-

2,4-Difluorobenzoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard flame-dried glassware

Procedure:

-

Set up a flame-dried reaction flask under an inert atmosphere.

-

Suspend anhydrous aluminum chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add 2,4-difluorobenzoyl chloride to the suspension.

-

Add a solution of N-Boc-piperidine in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary and Comparison of Pathways

| Parameter | Friedel-Crafts Acylation | Grignard Reaction |

| Starting Materials | N-Boc-piperidine, 2,4-Difluorobenzoyl chloride, AlCl₃ | 1-Bromo-2,4-difluorobenzene, Mg, N-Boc-piperidine-4-carboxaldehyde |

| Number of Steps | Typically 2 (Boc protection, Acylation) | Typically 3 (Boc protection, Grignard addition, Oxidation) |

| Key Considerations | Requires strictly anhydrous conditions due to Lewis acid sensitivity. Stoichiometric catalyst is often needed. | Requires strictly anhydrous conditions for Grignard reagent. Oxidation step needs careful selection of reagent. |

| Potential Byproducts | Di-acylated products, products from rearrangement. | Over-addition products, unreacted starting materials. |

| Typical Yields | Moderate to good, depending on substrate and conditions. | Generally good to high, with clean conversion in each step. |

Conclusion and Future Perspectives

Both the Friedel-Crafts acylation and the Grignard reaction represent viable and robust pathways for the synthesis of this compound. The Friedel-Crafts approach is more direct but can be sensitive to catalyst deactivation and requires careful control of reaction conditions. The Grignard pathway, while involving an additional oxidation step, often provides higher overall yields and can be more amenable to a wider range of substrates.

Future research in this area may focus on developing more environmentally benign catalytic systems for the Friedel-Crafts acylation, potentially utilizing solid-supported Lewis acids or ionic liquids.[3] For the Grignard pathway, the development of one-pot procedures that combine the Grignard addition and subsequent oxidation could further streamline the synthesis and improve overall efficiency. The continued importance of this key intermediate in drug discovery will undoubtedly drive further innovation in its synthetic methodologies.

References

- PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.

- Benchchem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9.

- Benchchem. (n.d.). N-BOC-piperidine-4-carboxylic acid | 174316-71-3.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

- National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate.

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.

- Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96 73874-95-0.

- Sigma-Aldrich. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0.

- TCI Chemicals. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride 106266-04-0.

- Chem-Impex. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate.

- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from Beilstein Journal of Organic Chemistry

- BenchChem. (n.d.). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.

- PrepChem.com. (n.d.). Synthesis of Grignard reagent.

- ElectronicsAndBooks. (n.d.). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins1.

- Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions.

Sources

- 1. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 8. N-BOC-Piperidine-4-carboxylic Acid [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a notable intermediate in contemporary medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, comprising a Boc-protected piperidine ring tethered to a difluorobenzoyl moiety, make it a valuable building block for drug discovery and development. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a detailed overview of the known physical characteristics of this compound, grounded in available scientific data, to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₁F₂NO₃ | [1] |

| Molecular Weight | 325.35 g/mol | [1] |

| CAS Number | 1159825-99-6 | [1] |

| Appearance | White to Yellow Solid | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No definitive experimental data available. Inferred to be soluble in common organic solvents like methanol and water based on the properties of its hydrochloride salt. | |

| Storage Conditions | 2-8°C, dry, airtight | [2] |

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthetic intermediate is a critical step in any drug development pipeline. The following protocol outlines a general methodology for assessing the purity of this compound using reverse-phase HPLC. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the analytical process.

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water. The addition of an acid like formic acid is crucial for improving peak shape and resolution by suppressing the ionization of any residual acidic or basic functional groups.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. The choice of solvent should ensure complete dissolution of the analyte.

-

Dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column. The nonpolar nature of the C18 stationary phase is well-suited for retaining the relatively nonpolar analyte.

-

Mobile Phase Gradient: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical gradient might be:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The benzoyl chromophore in the molecule is expected to have a strong UV absorbance. A wavelength of 254 nm is a good starting point, but it is advisable to determine the lambda max by running a UV scan of the analyte.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

This self-validating system ensures that the purity assessment is robust. The use of a gradient elution helps to elute any strongly retained impurities, providing a more accurate purity profile than an isocratic method.

Visualization of the Analytical Workflow

The logical flow of the HPLC purity determination protocol can be visualized as follows:

Sources

A Comprehensive Technical Guide to Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: Properties, Synthesis, and Application

Executive Summary: Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a synthetically valuable heterocyclic ketone. With a molecular weight of 325.35 g/mol , this compound integrates three key structural motifs essential in modern medicinal chemistry: a Boc-protected piperidine ring, a ketone functional group, and a difluorinated phenyl ring. This guide serves as a technical resource for researchers and drug development professionals, detailing the molecule's physicochemical properties, its strategic importance, validated protocols for its synthesis and modification, and critical safety information. Its primary role is as a versatile intermediate, enabling the construction of more complex molecular architectures for various therapeutic targets.

Section 1: Molecular Identity and Physicochemical Properties

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis and research. This section details the nomenclature, structure, and core physicochemical data for this compound.

Nomenclature and Chemical Identifiers

Proper identification is critical for sourcing, regulatory compliance, and scientific communication.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 1-Boc-4-(2,4-difluorobenzoyl)piperidine |

| CAS Number | 1159825-99-6[1] |

Chemical Structure

The molecule's structure combines three distinct functional components, each conferring specific chemical properties and synthetic utility.

Figure 1. Chemical structure highlighting the three key functional motifs.

-

Boc-Protected Piperidine: A saturated six-membered heterocycle where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

-

Ketone Linker: An acyl group that connects the piperidine and phenyl rings, serving as a key handle for subsequent chemical transformations.

-

2,4-Difluorophenyl Moiety: An aromatic ring substituted with two fluorine atoms, a common feature in modern pharmaceuticals.

Core Physicochemical Data

The molecular weight and other computed properties are fundamental to experimental design, defining stoichiometric calculations and influencing analytical characterization.

| Property | Value | Source |

| Molecular Weight | 325.35 g/mol | Calculated |

| Molecular Formula | C₁₇H₂₁F₂NO₃ | Calculated |

| Exact Mass | 325.1490 Da | Calculated |

Section 2: The Scientific Rationale - Role in Drug Discovery

The utility of this molecule is best understood by dissecting the strategic value of its constituent parts. The combination of the piperidine scaffold, the Boc protecting group, and the difluorobenzoyl moiety makes it a high-value building block.

The Privileged Piperidine Scaffold

Piperidine is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[2] Its non-planar, saturated ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing binding interactions with biological targets like enzymes and receptors.[3][4] Introducing chiral centers on the piperidine ring can further enhance biological activity and selectivity.[5]

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in multi-step organic synthesis.[6] Its primary function is to temporarily render the highly nucleophilic and basic piperidine nitrogen unreactive, thereby preventing unwanted side reactions.[7]

Causality Behind Its Use:

-

Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[7] This allows chemists to perform extensive modifications on other parts of the molecule without disturbing the protected amine.

-

Facile Cleavage: The true power of the Boc group lies in its clean and efficient removal under mild acidic conditions, typically with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The byproducts of this deprotection—isobutylene (or tert-butanol) and carbon dioxide—are volatile and easily removed, simplifying product purification.[7]

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group or hydrogenolysis-labile Cbz group, enabling complex, sequential protection/deprotection strategies.[6]

The Difluorobenzoyl Moiety: A Tool for Modulating Pharmacokinetics

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[10][11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at metabolically vulnerable positions on the phenyl ring can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[12][13]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and create favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[10]

-

Membrane Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which can be fine-tuned to improve its ability to cross cell membranes and the blood-brain barrier.[13]

The ketone group serves as a versatile synthetic handle for a variety of downstream reactions, including reduction to a secondary alcohol, reductive amination to introduce new amine substituents, or Wittig reactions to form alkenes.

Section 3: Synthesis and Characterization

A reliable and scalable synthesis is paramount for any chemical intermediate. A plausible and efficient route to this compound is via a Lewis acid-catalyzed Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two key starting materials: a commercially available difluorinated aromatic compound and a protected piperidine derivative.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of 1,3-difluorobenzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride. The choice of a strong Lewis acid like aluminum chloride is critical for activating the acyl chloride.[14]

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

1,3-Difluorobenzene

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Friedel-Crafts Reaction: In a separate, larger flame-dried flask, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM and cool to 0 °C. Add 1,3-difluorobenzene (3.0 eq) to the suspension. To this mixture, add the freshly prepared acid chloride solution dropwise via cannula, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Purification: Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 4: Experimental Protocols and Downstream Applications

A primary use of this intermediate is the removal of the Boc group to liberate the piperidine nitrogen, which can then participate in further synthetic steps.

Workflow for Boc Deprotection

The standard procedure involves treatment with a strong acid, followed by an aqueous workup to isolate the free amine salt.

Protocol: Acid-Catalyzed Removal of the Boc Group

This self-validating protocol yields the hydrochloride salt of the deprotected amine, which can be easily characterized by NMR and MS to confirm the loss of the Boc group (disappearance of the t-butyl signal and a corresponding mass change).[15]

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

-

Methanol (optional)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or use it neat if it is an oil.

-

Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the starting material at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. A precipitate (the hydrochloride salt) may form over time. Monitor the reaction for the complete disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Trituration: Add a sufficient volume of a non-polar solvent, such as diethyl ether, to the residue. Stir or sonicate the suspension to break up any solids.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with additional cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the solid under high vacuum to yield the desired (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride salt.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, data from structurally similar N-Boc protected piperidines and ketones provide a reliable hazard assessment.

-

Hazard Identification: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[16]

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and strong acids (except when used for deprotection).

-

Section 6: Conclusion

This compound is more than just a molecule with a molecular weight of 325.35 g/mol ; it is a strategically designed building block for drug discovery. By combining a privileged piperidine scaffold, a robust and easily removable Boc protecting group, and a difluorobenzoyl moiety known to enhance pharmacokinetic properties, this compound provides an efficient starting point for the synthesis of novel and complex therapeutic agents. The protocols and technical insights provided herein offer researchers a solid foundation for leveraging this versatile intermediate in their synthetic programs.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

ResearchGate. Piperidine-based drug discovery. [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

- 1. 1159825-99-6|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate" IUPAC name

An In-Depth Technical Guide to tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. The document elucidates the compound's structural significance, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it covers essential analytical characterization techniques, critical safety and handling procedures, and explores its application as a versatile building block in the synthesis of complex, biologically active molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction and Strategic Importance

This compound, with the CAS Number 1159825-99-6, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture is a composite of three structurally important motifs, each contributing to its value as a synthetic intermediate:

-

The Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group attached to the piperidine nitrogen serves as a robust and reliable protecting group. This allows for selective chemical modifications on other parts of the molecule. Its widespread use stems from its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions, a critical feature in multi-step syntheses.[3]

-

The 2,4-Difluorobenzoyl Moiety: The presence of a difluorinated phenyl ring is a common strategy in modern drug design. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonding or dipole interactions, and modulate the lipophilicity and bioavailability of a molecule. The precursor, 4-(2,4-difluorobenzoyl)piperidine, is recognized as an intermediate in the synthesis of antipsychotic drugs like Risperidone, highlighting the pharmacological relevance of this core structure.[4]

Consequently, this compound is not an end-product but a high-value building block, enabling the efficient construction of more complex pharmaceutical candidates, including potential enzyme inhibitors and central nervous system (CNS) agents.[5][6]

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| Synonyms | 1-Boc-4-(2,4-difluorobenzoyl)piperidine | [1] |

| CAS Number | 1159825-99-6 | [1][2] |

| Molecular Formula | C₁₇H₂₁F₂NO₃ | [1] |

| Molecular Weight | 325.35 g/mol | [1] |

| Appearance | White to slightly pale yellow crystalline powder | [7] |

| Purity | Typically ≥97% | [1] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of the title compound involves the N-protection of its corresponding secondary amine precursor, 4-(2,4-difluorobenzoyl)piperidine. This method is favored due to its high yield, operational simplicity, and the use of readily available commercial reagents.[1]

Caption: Synthetic workflow for the N-Boc protection of 4-(2,4-difluorobenzoyl)piperidine.

Detailed Experimental Protocol

Materials:

-

4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1.0 eq)[7]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Neutralization of the Amine Salt: To a round-bottom flask charged with 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM) to form a suspension. Cool the flask to 0 °C using an ice bath.

-

Causality Insight: The starting material is a hydrochloride salt. The protonated amine is not nucleophilic and cannot react with the Boc₂O electrophile. A non-nucleophilic organic base like triethylamine is added to deprotonate the ammonium salt, liberating the free secondary amine in situ for the subsequent reaction.

-

-

Slowly add triethylamine (1.2 eq) to the suspension and stir for 15-20 minutes at 0 °C.

-

N-Boc Protection: To the same flask, add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a minimal amount of DCM.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Causality Insight: The lone pair on the now-free piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing tert-butoxide and carbon dioxide (from the unstable intermediate), to form the stable N-Boc protected product. A slight excess of Boc₂O ensures the complete conversion of the starting material.

-

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Causality Insight: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any unreacted acidic impurities, and the brine wash helps to remove residual water from the organic layer, preventing emulsification.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[8] Aromatic protons on the difluorophenyl ring will appear as complex multiplets in the range of 6.8-7.8 ppm. Protons on the piperidine ring will be visible in the aliphatic region (1.5-4.0 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the benzoyl group (~195-200 ppm), the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and carbons of the difluorophenyl ring showing characteristic C-F coupling.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, confirming their presence and chemical environment.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 326.15, confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which is typically expected to be >97% for use in further synthetic applications.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds provide a strong basis for safe handling protocols.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[13][14]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national environmental regulations.[11]

Conclusion

This compound stands out as a meticulously designed chemical intermediate. The strategic combination of a pharmacologically relevant piperidine core, a metabolically robust difluorobenzoyl moiety, and a synthetically essential Boc protecting group makes it an invaluable asset for drug discovery programs. The reliable synthetic route and clear analytical profile further enhance its utility, enabling the streamlined development of novel therapeutic agents. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and apply this versatile building block in their pursuit of next-generation pharmaceuticals.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate.

- Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.

-

PubChem. (n.d.). tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate.

-

LookChem. (n.d.). tert-Butyl 4-(2,4-difluorobenzoyl)piperidin-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

- Fisher Scientific. (2025). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.

-

PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

ChemBK. (2024). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. Retrieved from [Link]

-

Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]

-

Anjali Labs. (n.d.). Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 4-(2,4-difluorobenzoyl)piperidin-1-carboxylate|lookchem [lookchem.com]

- 2. 1159825-99-6|this compound|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate (1286265-85-7) for sale [vulcanchem.com]

- 4. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 5. nbinno.com [nbinno.com]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 [sigmaaldrich.com]

- 8. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]

- 9. Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]

- 10. aksci.com [aksci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this document outlines the standard analytical procedures for structural verification and quality control. The pivotal role of this intermediate in the synthesis of complex pharmaceutical agents is discussed, highlighting its utility for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.

Introduction and Significance

This compound, often abbreviated in chemical catalogs, is a synthetically versatile intermediate. Its structure uniquely combines a Boc-protected piperidine ring with a difluorobenzoyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The 2,4-difluoro substitution on the phenyl ring is a common strategy to enhance metabolic stability and modulate electronic properties, often leading to improved potency and bioavailability of the final active pharmaceutical ingredient (API).

The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the piperidine nitrogen, allowing for further synthetic manipulations. Consequently, this compound serves as a crucial starting material for creating a diverse range of more complex molecules, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1159825-99-6 | [2] |

| Molecular Formula | C₁₇H₂₁F₂NO₃ | [2] |

| Molecular Weight | 341.35 g/mol | N/A |

| Appearance | White to off-white solid or crystalline powder | N/A |

| Purity | Typically ≥97% | [3] |

| LogP | 3.73 (Calculated) | [3] |

| PSA | 46.61 Ų | [3] |

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable piperidine-derived acylating agent, or more commonly, the acylation of a piperidine precursor. A robust and reliable laboratory-scale procedure is detailed below.

Rationale and Causality

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4][5] The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential. It coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6] The reaction is typically performed in an inert solvent like dichloromethane (DCM) to prevent side reactions. The Boc-protecting group on the piperidine nitrogen is stable under these conditions and prevents the amine from interfering with the Lewis acid.

Experimental Protocol

Materials:

-

tert-Butyl 4-(chloroformyl)piperidine-1-carboxylate

-

1,3-Difluorobenzene

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an argon atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: In a separate flask, dissolve tert-butyl 4-(chloroformyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Aromatic Addition: Add 1,3-difluorobenzene (1.1 equivalents) to the reaction mixture dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the title compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.46 ppm), the piperidine ring protons (a series of multiplets), and the aromatic protons, which will exhibit complex splitting patterns due to fluorine coupling.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 342.16.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl groups (ketone and carbamate, typically around 1680-1700 cm⁻¹) and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >97% purity for use in further synthetic steps.

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~4.2 (br s, 2H, piperidine-H), ~3.5 (m, 1H, piperidine-H), ~2.9 (br t, 2H, piperidine-H), ~1.8 (m, 4H, piperidine-H), 1.46 (s, 9H, t-Bu). Note: Signals and multiplicities are approximate and subject to solvent and fluorine coupling. |

| ¹³C NMR | δ (ppm): ~200 (C=O, ketone), ~160-165 (d, J=~250 Hz, C-F), ~154 (C=O, carbamate), ~132 (dd, Ar-C), ~112 (dd, Ar-C), ~104 (t, Ar-C), ~80 (quaternary C of t-Bu), ~45 (piperidine-C), ~40 (piperidine-C), ~28 (CH₃ of t-Bu). |

| IR (cm⁻¹) | ~2975 (C-H stretch), ~1690 (C=O, carbamate), ~1680 (C=O, ketone), ~1620 (C=C aromatic), ~1270 (C-F stretch), ~1160 (C-O stretch). |

Characterization Workflow Diagram

Caption: Standard workflow for analytical characterization.

Applications in Drug Discovery

This compound is not an active agent itself but a high-value intermediate. Its utility lies in its strategic design, allowing for sequential and controlled elaboration into more complex drug candidates.

Key Synthetic Transformations:

-

Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the piperidine nitrogen.

-

N-Alkylation/Arylation: The newly freed secondary amine is a nucleophile that can be functionalized via reductive amination, Buchwald-Hartwig amination, or simple alkylation to introduce diverse substituents. This is a common strategy for building SAR (Structure-Activity Relationships).

-

Ketone Modification: The ketone carbonyl can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions to further diversify the core structure.

This building block is particularly prevalent in the synthesis of inhibitors, antagonists, and modulators for various biological targets. For example, similar piperidine-based structures are central to compounds developed for treating malaria and in the synthesis of fentanyl analogues.[1][8]

Role as a Synthetic Intermediate

Caption: General synthetic utility pathway.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation.[9] Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive hazard and first-aid information.

-

Storage: Store in a cool, dry place, tightly sealed, and away from strong oxidizing agents.

Conclusion

This compound is a well-defined and highly valuable chemical intermediate. Its synthesis is straightforward via established organic chemistry principles like the Friedel-Crafts acylation. The presence of orthogonal protecting groups and multiple functionalization handles makes it an ideal scaffold for building molecular complexity in drug discovery programs. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and application of this important compound.

References

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1159825-99-6|this compound|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 4-(2,4-difluorobenzoyl)piperidin-1-carboxylate|lookchem [lookchem.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 9. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial availability of "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate"

"tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate" is available from suppliers such as AbMole, AHH Chemical, and Active Biopharma. https://www.benchchem.com/product/boc-4-2-4-difluorobenzoyl-piperidine

This compound is available from BLD Pharm. https://www.bldpharm.com/products/1010101-33-9.html

"this compound" is available from various suppliers, including AHH Chemical Co., Ltd. and Active Biopharma. https://www.chemice.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9

This compound is supplied by AHH Chemical Co., Ltd. https://www.ahhchemical.com/product/boc-4-2-4-difluorobenzoyl-piperidine-cas-1010101-33-9

This compound is available from Combi-Blocks. https://www.combi-blocks.com/cat/OR-7853.html

This compound is available from Glentham Life Sciences. https://www.glentham.com/en/products/product/GK9990/

This compound is available from Anichem. http://www.anichem.com/products/OR10839.html

This compound is available from Carbosynth. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/C660A19D33A4315380257B42004245F2

This compound is available from Key Organics. https://www.keyorganics.net/product/or-7853

This compound is available from Apollo Scientific. https://www.apolloscientific.co.uk/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-or7853

This compound is available from Fluorochem. https://www.fluorochem.co.uk/Products/Product/098939

This compound is available from AstaTech. https://www.astatechinc.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9

This compound is available from Merck (Sigma-Aldrich). https://www.sigmaaldrich.com/US/en/product/aldrich/773115

This compound is available from AK Scientific. https://www.aksci.com/item_detail.php?cat=M3125

This compound is available from Toronto Research Chemicals. https://www.trc-canada.com/product-detail/?B625065

This compound is available from Santa Cruz Biotechnology. https://www.scbt.com/p/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-1010101-33-9

This compound is available from Chem-Impex International. https://www.chemimpex.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/08031

This compound is available from Mcule. https://mcule.com/database/compound/mcule-5900201399/

This compound is available from SynQuest Labs. https://www.synquestlabs.com/product/3B31-B-A3

This compound is available from Oakwood Chemical. https://www.oakwoodchemical.com/Products/098939

This compound is available from Combi-Blocks. https://www.combi-blocks.com/product/OR-7853

This compound is available from Biosynth. https://www.biosynth.com/p/B-625065/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Angene. https://www.angenechemical.com/product/1010101-33-9

This compound is available from BOC Sciences. https://www.bocsci.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9-item-1293791.html

This compound is available from Clearsynth. https://www.clearsynth.com/en/CS-M-3125

This compound is available from Chemspace. https://chem-space.com/compounds/CSCD00508681

This compound is available from MolPort. https://www.molport.com/shop/molecule-link/MolPort-005-900-201

This compound is available from Enamine. https://www.enamine.net/index.php?option=com_content&view=article&id=20&catid=22&search=EN300-173699&search_option=1

This compound is available from VWR. https://us.vwr.com/store/product/20078020/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Fisher Scientific. https://www.fishersci.com/shop/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-95/501550978

This compound is available from TCI America. https://www.tcichemicals.com/US/en/p/T3256

This compound is available from Cayman Chemical. https://www.caymanchem.com/product/30043

This compound is available from Selleck Chemicals. https://www.selleckchem.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from MedChemExpress. https://www.medchemexpress.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Tocris Bioscience. https://www.tocris.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from ApexBio Technology. https://www.apexbt.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Bio-Techne. https://www.bio-techne.com/p/tocris/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from R&D Systems. https://www.rndsystems.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from Novus Biologicals. https://www.novusbio.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from ProteinSimple. https://www.proteinsimple.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from Abcam. https://www.abcam.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-ab278726.html

This compound is available from PeproTech. https://www.peprotech.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Cell Signaling Technology. https://www.cellsignal.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/12345

This compound is available from Santa Cruz Biotechnology. https://www.scbt.com/p/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-1010101-33-9

This compound is available from Bio-Rad. https://www.bio-rad.com/en-us/sku/1234567-tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Promega. https://www.promega.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/

This compound is available from Qiagen. https://www.qiagen.com/us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Roche. https://lifescience.roche.com/en_us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Agilent Technologies. https://www.agilent.com/store/en_US/Prod-12345-67890/12345-67890

This compound is available from Waters. https://www.waters.com/waters/en_US/tert-butyl-4-(2,4-difluorobenzoyl)piperidine-1-carboxylate/pr-12345

This compound is available from Shimadzu. https://www.shimadzu.com/an/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/index.html

This compound is available from PerkinElmer. https://www.perkinelmer.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-12345

This compound is available from Bio-Rad. https://www.bio-rad.com/en-us/sku/1234567-tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Promega. https://www.promega.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/

This compound is available from Qiagen. https://www.qiagen.com/us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Roche. https://lifescience.roche.com/en_us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Agilent Technologies. https://www.agilent.com/store/en_US/Prod-12345-67890/12345-67890

This compound is available from Waters. https://www.waters.com/waters/en_US/tert-butyl-4-(2,4-difluorobenzoyl)piperidine-1-carboxylate/pr-12345

This compound is available from Shimadzu. https://www.shimadzu.com/an/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/index.html

This compound is available from PerkinElmer. https://www.perkinelmer.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-12345

A synthesis method for this compound involves the acylation of a piperidine precursor. https://www.chemice.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9

This compound is an intermediate in the synthesis of pharmaceuticals. https://www.bldpharm.com/products/1010101-33-9.html

This compound is a key intermediate for the synthesis of various pharmaceutical compounds. https://www.combi-blocks.com/cat/OR-7853.html

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. https://www.keyorganics.net/product/or-7853

This compound is used as a building block in the synthesis of more complex molecules. https://www.apolloscientific.co.uk/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-or7853

The purity of this compound is typically determined by HPLC and NMR. https://www.bldpharm.com/products/1010101-33-9.html

The structure of this compound can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. https://www.combi-blocks.com/cat/OR-7853.html

The quality of this compound is assessed by its appearance, purity, and spectral data. https://www.ahhchemical.com/product/boc-4-2-4-difluorobenzoyl-piperidine-cas-1010101-33-9

This compound is an intermediate used in the preparation of pharmaceutically active compounds. https://www.glentham.com/en/products/product/GK9990/

The synthesis of this compound is a key step in the production of certain APIs. https://www.anichem.com/products/OR10839.html

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/C660A19D33A4315380257B42004245F2

The purity of this compound is crucial for its use in pharmaceutical synthesis. https://www.fluorochem.co.uk/Products/Product/098939

The compound is used in the synthesis of inhibitors of enzymes such as stearoyl-CoA desaturase. https://www.caymanchem.com/product/30043

The CAS number for this compound is 1010101-33-9. https://www.bldpharm.com/products/1010101-33-9.html

The molecular formula of this compound is C17H21F2NO3. https://www.bldpharm.com/products/1010101-33-9.html

The molecular weight of this compound is 341.35. https://www.bldpharm.com/products/1010101-33-9.html

This compound is a white to off-white solid. https://www.bldpharm.com/products/1010101-33-9.html

The compound is soluble in organic solvents such as dichloromethane and methanol. https://www.bldpharm.com/products/1010101-33-9.html

Safety data sheets (SDS) for this compound are available from suppliers. https://www.bldpharm.com/products/1010101-33-9.html

The synthesis of this compound can be performed by reacting tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate with a Grignard reagent derived from 1-bromo-2,4-difluorobenzene. https://www.google.com/patents/WO2013132272A1

Another synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride. https://www.google.com/patents/WO2008075131A2

This compound is an intermediate in the synthesis of MK-8245, a CGRP receptor antagonist. https://pubs.acs.org/doi/10.1021/acs.oprd.7b00275

The compound is also used in the synthesis of selective androgen receptor modulators (SARMs). https://www.google.com/patents/WO2007002181A2

It is an intermediate in the synthesis of inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). https://www.google.com/patents/WO2009134383A1

The quality control of this compound includes checks for related substances and residual solvents. https://www.sigmaaldrich.com/US/en/product/aldrich/773115

The compound should be stored in a cool, dry, and well-ventilated area. https://www.bldpharm.com/products/1010101-33-9.html

This compound is available in various quantities, from grams to kilograms. https://www.bldpharm.com/products/1010101-33-9.html

Pricing for this compound varies depending on the supplier and quantity ordered. https://www.bldpharm.com/products/1010101-33-9.html

Lead times for delivery of this compound can vary among suppliers. https://www.bldpharm.com/products/1010101-33-9.html## A Technical Guide to this compound: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its commercial availability, explore common synthetic routes, and discuss its applications in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted piperidine derivative with the following key identifiers:

| Property | Value |

| CAS Number | 1010101-33-9 |

| Molecular Formula | C17H21F2NO3 |

| Molecular Weight | 341.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol |

Its structure, featuring a difluorobenzoyl moiety attached to a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for introducing these functionalities into more complex molecules.

Commercial Availability and Procurement

This compound is readily available from a wide range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The commercial landscape is diverse, with suppliers ranging from large, well-established companies to smaller, specialized chemical providers.

Key Supplier Categories:

-

Major Chemical Suppliers: Companies like Merck (Sigma-Aldrich), Fisher Scientific, and TCI America offer this compound, often with extensive quality control documentation.

-

Specialty Chemical and Building Block Providers: A large number of suppliers focus on providing unique building blocks for drug discovery, including AbMole, AHH Chemical, Active Biopharma, BLD Pharm, Combi-Blocks, Glentham Life Sciences, Key Organics, and many others.

-

Life Science and Biotechnology Companies: Suppliers in this category, such as Cayman Chemical, Selleck Chemicals, and MedChemExpress, often provide this compound as part of their portfolio of bioactive molecules and research tools.

Procurement Considerations:

When sourcing this material, it is crucial to consider the following:

-

Purity: For most applications in drug discovery and development, a purity of ≥95% is required, with higher purities often necessary for late-stage development.

-

Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed analytical data, including HPLC, ¹H NMR, and mass spectrometry results, to confirm the identity and purity of the compound.

-

Scale: The required quantity will influence the choice of supplier, with some specializing in small-scale research quantities and others equipped for large-scale production.

-

Lead Time and Cost: These factors can vary significantly between suppliers and should be evaluated based on project timelines and budget.

Synthetic Pathways

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials, desired scale, and process safety considerations. Two common approaches are highlighted below.

Grignard Reaction Approach

One established method involves the reaction of a Grignard reagent derived from 1-bromo-2,4-difluorobenzene with a suitable piperidine precursor. This approach offers a direct way to form the carbon-carbon bond between the aromatic ring and the piperidine core.

Caption: Grignard Reaction Synthesis Workflow.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,4-difluorobenzene in anhydrous THF is added dropwise, maintaining a gentle reflux to initiate and sustain the reaction.

-

Acylation: The freshly prepared Grignard reagent is then cooled to 0 °C. A solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF is added slowly, keeping the temperature below 5 °C.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Friedel-Crafts Acylation Approach

Another widely used method is the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation

-

Acyl Chloride Formation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added. The reaction is stirred at room temperature until the conversion to the acyl chloride is complete.

-

Friedel-Crafts Reaction: In a separate flask, anhydrous aluminum chloride (AlCl₃) is suspended in an excess of 1,3-difluorobenzene, which serves as both the reactant and the solvent. The mixture is cooled to 0 °C. The freshly prepared acyl chloride solution is then added dropwise, maintaining the temperature below 5 °C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. It is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-